5-Octylthiophene-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-octylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2S/c1-2-3-4-5-6-7-8-11-9-10-12(16-11)13(14)15/h9-10H,2-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOJSRSUALRGKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(S1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70520225 | |
| Record name | 5-Octylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70520225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90619-88-8 | |
| Record name | 5-Octylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70520225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 5 Octylthiophene 2 Carboxylic Acid
Established Synthetic Routes to 5-Octylthiophene-2-carboxylic Acid
The preparation of this compound relies on well-established principles of heterocyclic chemistry, specifically the controlled functionalization of the thiophene (B33073) nucleus. Key strategies involve achieving high regioselectivity to ensure the correct placement of the substituents at the C2 and C5 positions.
The thiophene ring exhibits a distinct pattern of reactivity towards electrophilic substitution, which is fundamental to its functionalization. Due to the electron-rich nature of the five-membered heteroaromatic ring, electrophilic attack is highly favored. nih.gov The positions adjacent to the sulfur atom (C2 and C5) are significantly more reactive than the C3 and C4 positions. This inherent reactivity is often exploited to introduce the initial functional group.
For disubstitution, the nature of the first substituent dictates the position of the second. An electron-donating group at the C2 position, such as an alkyl chain (e.g., octyl), will direct an incoming electrophile primarily to the C5 position. Conversely, an electron-withdrawing group at C2, like a carboxyl or formyl group, will also direct incoming substituents to the C5 position. semanticscholar.org Methods such as halogen-lithium exchange reactions provide a powerful tool for precise functionalization, allowing for the introduction of electrophiles at specific locations on the thiophene ring that might be inaccessible through direct electrophilic substitution. mdpi.com
The introduction of a carboxylic acid group onto a thiophene ring is a critical step in the synthesis of the target molecule. Several methods for the carboxylation of thiophenes have been developed.
A classic and widely used method involves the metalation of the thiophene ring, followed by quenching with carbon dioxide. This typically involves a halogen-metal exchange on a brominated thiophene or direct deprotonation (lithiation) using a strong organolithium base like n-butyllithium (n-BuLi). The resulting thienyllithium species is a potent nucleophile that readily attacks carbon dioxide (in the form of dry ice), forming a lithium carboxylate salt. Subsequent acidification yields the desired carboxylic acid. beilstein-journals.org This method is highly efficient for creating 2-thiophenecarboxylic acids from 2-lithiated thiophenes.
More recent advancements include direct C-H carboxylation techniques. These methods can bypass the need for pre-functionalized substrates like halogenated thiophenes. For instance, silver (Ag)-catalyzed C-H carboxylation has been reported, which operates under mild conditions and shows good functional group tolerance. acs.orgacs.org Another approach involves a base-mediated direct carboxylation with CO2 in a solvent-free carbonate and carboxylate medium, although this may require higher temperatures. mdpi.com
| Carboxylation Method | Reagents | Key Features | Reference |
| Metalation-Carboxylation | 1. Organolithium reagent (e.g., n-BuLi)2. CO₂ (dry ice)3. Acid (e.g., HCl) | High yield, requires pre-functionalization or strongly acidic C-H bond, low temperatures. | beilstein-journals.org |
| Silver-Catalyzed C-H Carboxylation | Ag catalyst, phosphine (B1218219) ligand, lithium tert-butoxide, CO₂ | Mild reaction conditions, good for electron-rich thiophenes. | acs.orgacs.org |
| Base-Mediated Direct Carboxylation | Cesium or potassium carbonate/carboxylate, CO₂ | Solvent-free, may require high temperatures. | mdpi.com |
A plausible and versatile synthetic pathway to this compound starts with readily available materials like 2-bromothiophene (B119243) and an octyl halide. This multi-step approach leverages standard organometallic reactions.
Alkylation: The first phase involves attaching the octyl chain to the thiophene ring. This can be achieved via a Kumada cross-coupling reaction. 2-Bromothiophene is first converted into its Grignard reagent, 2-thienylmagnesium bromide. This organometallic intermediate is then coupled with an octyl halide (e.g., 1-bromooctane) in the presence of a palladium or nickel catalyst to form 2-octylthiophene. rsc.org
Carboxylation: The second phase is the introduction of the carboxylic acid group at the C5 position. The 2-octylthiophene produced in the first phase is subjected to regioselective lithiation at the vacant C5 position using n-BuLi, facilitated by the directing effect of the C2 alkyl group. The resulting 5-octyl-2-thienyllithium is then carboxylated by quenching the reaction with solid carbon dioxide, followed by an acidic workup to yield the final product, this compound.
Precursor Compounds and Intermediate Transformations
5-Octylthiophene-2-carbaldehyde (B1610513) is a valuable intermediate that can be readily converted to the corresponding carboxylic acid.
Synthesis : The aldehyde can be synthesized by the formylation of 2-octylthiophene. A common method for this transformation is the Vilsmeier-Haack reaction, which uses a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the formyl group (-CHO) regioselectively at the C5 position. The synthesis of related arylthiophene-2-carbaldehydes via Suzuki coupling is also a well-established route. nih.gov
Utility : The primary utility of 5-octylthiophene-2-carbaldehyde in this context is as a direct precursor to this compound. The aldehyde group is easily oxidized to a carboxylic acid using a variety of standard oxidizing agents. A one-pot method has been described for converting a related compound, 2-thiophenecarboxaldehyde, into the corresponding carboxylic acid, demonstrating the feasibility of this transformation. google.com
Two other important intermediates in alternative synthetic routes are 5-bromo-2-octylthiophene and 1-thiophen-2-yloctan-1-one.
5-Bromo-2-octylthiophene : This compound is a pivotal intermediate for a highly regioselective synthesis. It can be prepared by the bromination of 2-octylthiophene using a reagent like N-bromosuccinimide (NBS), which selectively brominates the C5 position. Once formed, 5-bromo-2-octylthiophene can be efficiently converted into the target carboxylic acid. This is achieved through a lithium-halogen exchange reaction, where the bromine atom is swapped for a lithium atom using n-BuLi at low temperatures. The resulting 5-octyl-2-thienyllithium intermediate is then reacted with carbon dioxide to afford this compound. rsc.org This route offers excellent control over the placement of the carboxyl group.
1-thiophen-2-yloctan-1-one : This ketone can be synthesized via the Friedel-Crafts acylation of thiophene with octanoyl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl₃). nih.gov While this places an eight-carbon chain on the thiophene ring, it is in the form of an acyl group, not an alkyl group. To convert this intermediate into the desired structure, a two-step process is required:
The carbonyl group of the ketone must be reduced to a methylene (B1212753) group (-CH₂-) to form 2-octylthiophene. This can be accomplished using methods like the Wolff-Kishner or Clemmensen reduction.
The resulting 2-octylthiophene can then be carboxylated at the C5 position as described in previous sections (e.g., via lithiation and reaction with CO₂).
Green Chemistry Principles in the Synthesis of Thiophene-Based Carboxylic Acids
Several key green chemistry principles are particularly relevant to the synthesis of thiophene derivatives. One major focus is the replacement of hazardous organic solvents with more environmentally benign alternatives. mdpi.com Traditional organic solvents are often volatile, flammable, and toxic. Greener alternatives include water, ionic liquids, and deep eutectic solvents. mdpi.comrsc.org For instance, performing reactions in water can significantly reduce the environmental footprint of a synthesis. mdpi.com Solvent-free synthesis, where the reaction is carried out in the absence of a solvent, is another highly effective green approach that can be facilitated by techniques such as microwave irradiation. acs.org
Atom economy is another fundamental principle of green chemistry, which emphasizes the maximization of the incorporation of all materials used in the process into the final product. jocpr.comnumberanalytics.com Reactions with high atom economy are inherently more efficient and generate less waste. For example, addition and cycloaddition reactions are generally considered to have high atom economy. In the context of thiophene synthesis, reactions that proceed via C-H bond activation and direct functionalization are often more atom-economical than those requiring pre-functionalized starting materials. The direct carboxylation of a C-H bond with CO2 is a prime example of an atom-economical reaction. mdpi.commdpi.comresearchgate.netconsensus.appglobalauthorid.com
The use of catalysts, particularly those that are reusable and operate under mild conditions, is another cornerstone of green chemistry. Catalysts can enhance reaction rates and selectivity, often allowing for reactions to be performed at lower temperatures and with less waste generation. For instance, the use of solid-supported catalysts can simplify product purification and catalyst recovery. nih.gov
The following table summarizes key green chemistry principles and their application in the synthesis of thiophene-based carboxylic acids.
| Green Chemistry Principle | Application in Thiophene Synthesis | Advantages |
| Use of Greener Solvents | Utilizing water, ionic liquids, or deep eutectic solvents instead of volatile organic solvents. mdpi.comrsc.org | Reduced toxicity, flammability, and environmental pollution. mdpi.com |
| Solvent-Free Synthesis | Conducting reactions without a solvent, often with microwave assistance. acs.org | Elimination of solvent waste, potential for faster reaction times. acs.org |
| Atom Economy | Designing syntheses to maximize the incorporation of reactant atoms into the final product, such as through direct C-H carboxylation. jocpr.comnumberanalytics.com | Minimized waste generation, increased process efficiency. jocpr.com |
| Catalysis | Employing reusable and efficient catalysts to promote reactions under mild conditions. nih.gov | Reduced energy consumption, simplified purification, and lower waste. nih.gov |
| Use of Renewable Feedstocks | Investigating the use of bio-based starting materials. | Reduced reliance on fossil fuels and contributes to a more sustainable chemical industry. |
Structural Modifications and Derivatization Strategies of 5 Octylthiophene 2 Carboxylic Acid
Synthesis of Alkyl-Chain Modified Thiophene-2-carboxylic Acid Analogues
Modification of the alkyl chain at the 5-position of the thiophene (B33073) ring allows for the systematic investigation of structure-activity relationships. These modifications range from simple homologation or branching of the alkyl chain to the introduction of various functional groups.
Short-Chain Analogues: Ethyl, Propyl, and Methylpropyl Derivatives
The synthesis of shorter-chain analogues of 5-octylthiophene-2-carboxylic acid, such as those with ethyl, propyl, and methylpropyl (sec-butyl) groups, provides insight into the impact of chain length and branching on the molecule's properties.
One common synthetic approach involves the acylation of a suitable thiophene precursor followed by reduction and subsequent carboxylation. For instance, 2-ethylthiophene (B1329412) can be carboxylated at the 5-position. chemicalbook.comsemanticscholar.org A general route to 5-alkylthiophene-2-carboxylic acids involves the Friedel-Crafts acylation of thiophene with an appropriate acyl chloride, followed by a Wolff-Kishner or Clemmensen reduction of the resulting ketone to yield the 5-alkylthiophene. This intermediate can then be carboxylated at the 2-position via lithiation with a strong base like n-butyllithium followed by quenching with carbon dioxide. beilstein-journals.org
For branched alkyl chains, such as the methylpropyl group, a synthetic strategy could involve the use of a branched alkylating agent. For example, the synthesis of 5-(1-methylpropyl)-2,3-bis(4-methoxyphenyl)thiophene has been reported, which suggests a pathway for introducing such branched chains. prepchem.com
Table 1: Examples of Short-Chain 5-Alkylthiophene-2-carboxylic Acid Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 5-Ethylthiophene-2-carboxylic acid | C₇H₈O₂S | 156.20 | 23229-72-3 nih.govsigmaaldrich.com |
| 5-Propylthiophene-2-carboxylic acid | C₈H₁₀O₂S | 170.23 | 63068-73-5 biosynth.comcalpaclab.com |
| 5-(2-Methylpropyl)thiophene-2-carboxylic acid | C₉H₁₂O₂S | 184.25 | 5681-91-4 bldpharm.com |
| 5-tert-Butylthiophene-2-carboxylic acid | C₉H₁₂O₂S | 184.25 | 29431-48-9 uni.lu |
| 5-Butylthiophene-2-carboxylic acid | C₉H₁₂O₂S | 184.25 | 63068-74-6 uni.luchemsrc.com |
Functionalized Alkyl-Chain Derivatives: Hydroxyethyl and Aminoethyl Analogues
The introduction of functional groups such as hydroxyl or amino moieties onto the alkyl chain can significantly alter the polarity, solubility, and potential for intermolecular interactions of the parent molecule.
The synthesis of 5-(2-hydroxyethyl)thiophene-2-carboxylic acid can be envisioned through several routes. One possibility involves the acylation of thiophene with an acetyl group, followed by the introduction of the carboxylic acid at the 5-position. The acetyl group can then be reduced to the corresponding alcohol. A patent describes the synthesis of 5-(2-hydroxy-1-ethoxy)-thiophene-2-carboxylic acid methyl ester, which indicates that functionalized alkyl chains can be introduced and subsequently modified. google.com
For the synthesis of amino-functionalized analogues, such as 5-(2-aminoethyl)thiophene-2-carboxylic acid, a common strategy is the reduction of a corresponding nitro or cyano precursor. For example, methyl 5-nitrothiophene-2-carboxylate can be reduced to methyl 5-aminothiophene-2-carboxylate using a palladium on carbon catalyst and hydrogen gas. chemicalbook.com Subsequent hydrolysis of the ester would yield the desired carboxylic acid. The direct synthesis of 5-(2-aminoethyl)-2-thiophenecarboxylic acid has also been reported, though detailed procedures are less common in publicly available literature. chemsrc.com
Table 2: Examples of Functionalized Alkyl-Chain Thiophene-2-carboxylic Acid Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 5-(2-Aminoethyl)-2-thiophenecarboxylic acid | C₇H₉NO₂S | 171.22 | 897095-14-6 chemsrc.com |
| 5-Aminothiophene-2-carboxylic acid methyl ester | C₆H₇NO₂S | 157.19 | 14597-58-1 chemicalbook.com |
Carboxylic Acid Group Derivatization
The carboxylic acid group of this compound is a versatile handle for a wide range of chemical transformations, most notably esterification and amidation reactions. These derivatizations are crucial for modifying the compound's properties and for its incorporation into larger molecular frameworks.
Esterification Reactions
Esterification of this compound can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst such as sulfuric acid or tosic acid, is a classic and widely used method. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.commasterorganicchemistry.com
For example, the reaction of this compound with methanol (B129727) in the presence of a catalytic amount of sulfuric acid would yield methyl 5-octylthiophene-2-carboxylate. The rate of esterification can be influenced by the chain length of both the carboxylic acid and the alcohol. researchgate.net
Alternatively, esterification can be carried out under milder conditions using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org Other methods include the use of dialkyl dicarbonates or the conversion of the carboxylic acid to the more reactive acyl chloride followed by reaction with an alcohol. organic-chemistry.org The synthesis of methyl 5-bromothiophene-2-carboxylate from 5-bromothiophene-2-carboxylic acid has been reported by refluxing in methanol with concentrated sulfuric acid. rsc.org
Amidation Reactions
The formation of amides from this compound provides another avenue for structural diversification. Direct reaction of a carboxylic acid with an amine at room temperature typically results in an acid-base reaction to form a salt. stackexchange.com To facilitate amide bond formation, the carboxylic acid must be activated. stackexchange.com
One common method is to convert the carboxylic acid into its more reactive acyl chloride derivative by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-octylthiophene-2-carbonyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide. ajchem-a.com
Thiophene Ring Functionalization at Peripheral Positions
Beyond modifications at the 5- and 2-positions, the thiophene ring of this compound can be further functionalized at the 3- and 4-positions. These reactions typically involve electrophilic substitution, taking advantage of the electron-rich nature of the thiophene ring.
Electrophilic bromination is a common functionalization reaction. The bromination of thiophene-2-carboxylic acid can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a catalyst, to yield 5-bromothiophene-2-carboxylic acid. For a substrate like this compound, where the 5-position is already occupied, bromination would be expected to occur at the available positions on the thiophene ring, primarily the 4-position, and potentially the 3-position depending on the reaction conditions. The Hell-Volhard-Zelinskii reaction allows for the specific bromination at the α-carbon of a carboxylic acid, but this is distinct from ring bromination. libretexts.org
Other electrophilic substitution reactions such as formylation can also be employed. The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a standard method for introducing a formyl group onto electron-rich aromatic rings like thiophene. This could potentially lead to the synthesis of 3- or 4-formyl-5-octylthiophene-2-carboxylic acid. sigmaaldrich.comnih.govbldpharm.com Subsequent oxidation of the formyl group could provide another carboxylic acid moiety, leading to dicarboxylic acid derivatives.
Advanced Applications of 5 Octylthiophene 2 Carboxylic Acid in Materials Science and Polymer Chemistry
Monomer Design and Polymerization Studies in Conjugated Systems
The design and synthesis of conjugated polymers with specific functionalities are at the heart of innovations in organic electronics. 5-Octylthiophene-2-carboxylic acid serves as a key monomer in the creation of such polymers, offering a unique combination of properties that are crucial for high-performance materials.
Utility as a Monomer for Thiophene-Based Polymers
This compound is a valuable monomer for the synthesis of thiophene-based polymers due to its inherent structural advantages. The thiophene (B33073) ring forms the backbone of the resulting polymer, providing the conjugated system necessary for electrical conductivity. wikipedia.org The octyl side chain ensures that the polymer is soluble in common organic solvents, which is a critical factor for solution-based processing techniques like spin-coating and printing, commonly used in the fabrication of electronic devices. mdpi.com
The carboxylic acid group is a particularly important feature. It can be used to modify the polymer's electronic properties, such as its energy levels (HOMO and LUMO), which is crucial for optimizing the performance of devices like organic solar cells and light-emitting diodes. tandfonline.com Furthermore, the carboxylic acid moiety can serve as a site for post-polymerization modification, allowing for the attachment of other functional groups to further tailor the polymer's properties. ubc.ca However, the direct polymerization of monomers containing a free carboxylic acid can be challenging as the acidic proton can interfere with many common polymerization catalysts. tandfonline.com
Polymerization Mechanisms and Control for Derived Polythiophenes
The polymerization of thiophene monomers to create well-defined polythiophenes requires careful control over the reaction conditions to achieve high regioregularity. Regioregularity, specifically the head-to-tail (HT) coupling of the thiophene units, is crucial for maximizing the polymer's conjugation length and, consequently, its charge carrier mobility. cmu.eduacs.org Irregular couplings (head-to-head or tail-to-tail) introduce steric hindrance that twists the polymer backbone, disrupting the π-orbital overlap and leading to inferior electronic properties. cmu.edu
Several methods are employed for the polymerization of thiophene derivatives. One common approach is the Grignard Metathesis (GRIM) polymerization, which has been shown to produce highly regioregular poly(3-alkylthiophenes). acs.org Another widely used method is Stille coupling, which involves the reaction of a distannylthiophene with a dihalothiophene in the presence of a palladium catalyst. tandfonline.com
Due to the reactivity of the carboxylic acid group, a common strategy is to protect it as an ester during polymerization. tandfonline.comacs.org The ester group is less reactive and does not interfere with the polymerization catalysts. After the polymer has been formed, the ester can be hydrolyzed back to the carboxylic acid, yielding the desired functionalized polythiophene. This post-polymerization modification allows for the creation of well-defined polymers with carboxylic acid functionalities. tandfonline.com
Copolymers Incorporating this compound Units
Copolymerization is a powerful strategy to fine-tune the properties of conjugated polymers. By incorporating different monomer units into the polymer chain, it is possible to create materials with properties that are intermediate between those of the corresponding homopolymers or that possess entirely new functionalities.
Incorporating this compound units into a copolymer can offer several advantages. For instance, copolymerizing it with an electron-deficient monomer can lead to a donor-acceptor (D-A) copolymer. These D-A copolymers often exhibit lower bandgaps, which is beneficial for applications in organic photovoltaics as it allows the polymer to absorb a broader range of the solar spectrum. researchgate.net
The carboxylic acid group in the this compound monomer unit can also be used to improve the interfacial properties between the polymer layer and other materials in a device, such as metal oxide layers in organic solar cells. The table below illustrates the impact of different monomer units on the properties of thiophene-based copolymers.
| Copolymer System | Monomer 1 | Monomer 2 | Key Properties | Potential Application |
| Donor-Acceptor Copolymer | This compound (or ester derivative) | Electron-deficient unit (e.g., benzothiadiazole) | Broad absorption spectrum, tunable energy levels. researchgate.net | Organic Photovoltaics |
| Alternating Copolymer | This compound (or ester derivative) | Thiophene | Improved processability and film morphology. nih.gov | Organic Field-Effect Transistors |
| Functional Copolymer | This compound | Monomer with specific functional group (e.g., cross-linking agent) | Enhanced stability, insolubility after processing. researchgate.net | Stable Organic Electronics |
Organic Electronics and Optoelectronic Device Research
The unique properties of polymers derived from this compound make them highly promising candidates for a variety of organic electronic and optoelectronic devices. Their semiconducting nature, combined with their processability and functional tunability, allows for their integration into next-generation electronic systems.
Application as a Polymer Semiconductor Monomer
Polymers derived from this compound are a class of polymer semiconductors. wikipedia.org The overlapping π-orbitals along the conjugated backbone of the polythiophene chain allow for the delocalization of electrons, which is the basis for their ability to conduct charge. The octyl side chains, while primarily for solubility, can also influence the packing of the polymer chains in the solid state, which in turn affects the charge transport properties.
The carboxylic acid group has a significant impact on the semiconducting properties of the polymer. As an electron-withdrawing group, it can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. tandfonline.com A lower HOMO level can lead to improved air stability of the semiconductor and a higher open-circuit voltage in organic solar cells. acs.org
Role in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
Polythiophenes and their derivatives are extensively studied for their applications in OLEDs and OPVs. rsc.orgrsc.orgpkusz.edu.cn In OLEDs, the polymer acts as the emissive layer, where the recombination of electrons and holes leads to the emission of light. The color of the emitted light can be tuned by modifying the chemical structure of the polymer, which alters its bandgap. Polythiophenes are known to be efficient red-light emitters. pkusz.edu.cn
In OPVs, the polymer serves as the electron donor material in the active layer, which is typically a blend of the polymer and an electron acceptor material. The efficiency of an OPV is highly dependent on the properties of the donor polymer, such as its absorption spectrum, energy levels, and charge carrier mobility. The introduction of carboxylic acid groups, as in polymers derived from this compound, can be advantageous for OPVs. The lower HOMO level can lead to a higher open-circuit voltage, and the functional group can promote favorable interactions with the acceptor material or the device electrodes. acs.org
The following table summarizes the performance of various polythiophene derivatives in organic solar cells, highlighting the potential of this class of materials. While specific data for polymers of this compound is not widely published, the performance of similar structures provides a benchmark.
| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |
| PDCBT-Cl acs.org | ITIC-Th1 | 12.38% | Not specified | Not specified | Not specified |
| Fluorinated PDAT acs.org | PC71BM | 5.12% | 0.87 V | 9.82 mA/cm² | Not specified |
| PFETVT-T researchgate.net | L15 | 11.81% | Not specified | Not specified | Not specified |
| P3HT mdpi.com | PCBM | 3.6% | ~0.6 V | Not specified | Not specified |
| PTST rsc.org | IT-4F | Superior to P3HT | Not specified | Not specified | Not specified |
Note: The performance of organic electronic devices is highly dependent on the specific device architecture, processing conditions, and the choice of acceptor material.
Supramolecular Assemblies and Coordination Chemistry
The distinct functional groups of this compound make it an excellent candidate for constructing ordered, non-covalent supramolecular systems and for acting as a ligand in coordination chemistry.
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. While dicarboxylic acids are more common for creating extended 3D frameworks, this compound can serve several important roles. It can act as a monodentate ligand that modulates or terminates a framework, controlling crystal size and morphology.
More significantly, it can be used as a co-ligand with poly-topic linkers to introduce specific functionality. The long octyl chain would impart a high degree of hydrophobicity to the pores of a MOF, which could be exploited for the selective adsorption of nonpolar molecules. Research on related thiophene-2,5-dicarboxylic acid has shown its ability to form robust frameworks with various metals, including nickel and strontium. google.com A patent for a nickel-based MOF using thiophene-2,5-dicarboxylic acid and o-phenanthroline highlights the utility of thiophene-based carboxylates in this field. google.com Furthermore, MOFs can be designed with uncoordinated carboxylic acid groups, which can serve as sites for post-synthetic modification, such as capturing specific metal ions. rsc.org
| Parameter | Value | Compound | Reference |
|---|---|---|---|
| Chemical Formula | C₃₆H₂₈N₄Ni₂O₁₂S₂ | Ni-based MOF with Thiophene-2,5-dicarboxylic acid and o-phenanthroline | google.com |
| Crystal System | Monoclinic | ||
| Space Group | Pn | ||
| Unit Cell Volume (V) | 1805.8 ų | ||
| Synthesis Temperature | 140 °C |
The ability of this compound to form well-defined assemblies makes it a building block for supramolecular host materials. The carboxylic acid group readily forms strong and directional hydrogen bonds, while the thiophene ring can engage in π-π stacking interactions. These interactions, combined with the van der Waals forces from the interdigitated octyl chains, can create cavities and channels capable of encapsulating smaller guest molecules. The design of such host-guest systems is a cornerstone of supramolecular chemistry, with applications in sensing, separation, and controlled release. The specific geometry and chemical nature of the host cavity, defined by the assembly of the thiophene molecules, would determine its selectivity for different guests.
The self-assembly of this compound is driven by a combination of non-covalent interactions. The most dominant of these is the formation of hydrogen-bonded dimers between the carboxylic acid groups of two molecules. researchgate.net This creates a predictable head-to-head arrangement.
This primary interaction is supported by two others: π-π stacking of the aromatic thiophene rings and van der Waals interactions between the aliphatic octyl chains. Studies using scanning tunneling microscopy (STM) on analogous molecules, such as indole-2-carboxylic acid and carboxylic acid-functionalized oligo(3-hexylthiophenes), have revealed the formation of highly ordered lamellar structures on surfaces. nih.gov In these arrangements, the hydrogen-bonded dimers form the core of a lamella, and the alkyl chains of adjacent lamellae interdigitate in a tail-to-tail fashion. This tripartite interaction leads to stable, two-dimensional crystalline monolayers at liquid-solid interfaces, a process critical for the bottom-up fabrication of molecular-scale electronic components. researchgate.netnih.gov
Catalysis and Ligand Development
The chemical structure of this compound makes it a promising ligand for the development of metal catalysts.
In catalytic systems, the molecule can coordinate to a metal center in several ways. The deprotonated carboxylate group can act as a monodentate, bidentate, or bridging ligand, linking multiple metal centers. nih.gov The sulfur atom in the thiophene ring, although a weaker donor than the carboxylate oxygen, can also participate in coordination, potentially leading to bidentate chelation that enhances the stability of the resulting metal complex.
The presence of the long octyl chain is a significant practical advantage, as it can greatly improve the solubility of the metal complex in nonpolar organic solvents commonly used in homogeneous catalysis. This allows the catalytic reaction to proceed in a single phase, often leading to higher activity and selectivity. Research on five-coordinate nickel(II) complexes has shown that carboxylate anions can readily coordinate to metal centers that are also bound by other complex ligands. rsc.org Therefore, 5-octylthiophene-2-carboxylate could be used to fine-tune the electronic and steric properties of a catalyst's coordination sphere, thereby influencing its activity, selectivity, and stability.
Design of Chiral and Achiral Ligands Incorporating Thiophene Carboxylic Acid Moieties
The molecular architecture of this compound provides a versatile platform for the design of both achiral and chiral ligands for metal complexes. The thiophene-2-carboxylic acid unit serves as a robust anchoring group for coordinating with metal centers, while the octyl chain at the 5-position enhances solubility in nonpolar organic solvents, a crucial property for homogeneous catalysis and materials processing.
In the realm of achiral ligands, thiophene-2-carboxylate (B1233283) can act as a monodentate ligand, bonding to metal ions through one of the carboxylate oxygen atoms. This has been observed in various mixed ligand complexes. For instance, novel complexes containing thiophene-2-carboxylic acid and imidazole (B134444) have been synthesized with metals like Manganese(II), Cobalt(II), Cadmium(II), and Copper(II). researchgate.net In these structures, the thiophene-2-carboxylate ligand coordinates to the metal center in a monodentate fashion. researchgate.net The presence of the long alkyl chain in this compound would further influence the steric and electronic properties of such complexes, potentially improving their catalytic activity or enabling their use in polymer-based systems.
The creation of chiral ligands from thiophene carboxylic acid moieties typically involves the introduction of a chiral center elsewhere in the molecule. A common strategy is the esterification of the carboxylic acid group with a chiral alcohol. For example, 2,5-dibromothiophene-3-carboxylic acid has been coupled with chiral alcohols like (S)-1,1,1-trifluoro-undecan-2-ol to create chiral esters that can be used as monomers for chiral polythiophenes. nih.gov This approach could be readily adapted to this compound. The resulting chiral ester would combine the electronic properties of the octylthiophene unit with the stereoselectivity imparted by the chiral auxiliary.
Another advanced strategy involves the use of chiral carboxylic acids in combination with transition-metal catalysts for enantioselective C-H functionalization. mdpi.com While the thiophene carboxylic acid itself may not be chiral, it can be part of a catalytic system where chirality is introduced through an external ligand, influencing the stereochemical outcome of a reaction. The specific substitution pattern of this compound could play a role in directing such reactions and influencing the chiral environment around the metal center. mdpi.com The development of chiral polythiophenes is of significant interest for applications in enantioselective membranes, chiral sensing, and electrochemical asymmetric synthesis due to their ability to self-assemble into helical nanostructures. rsc.org
| Ligand Design Strategy | Compound Type | Potential Application |
| Direct Coordination | Achiral Metal Complexes | Homogeneous Catalysis, Polymer Additives |
| Esterification with Chiral Alcohol | Chiral Thiophene Esters | Chiral Monomers for Polythiophenes, Chiral Sensors |
| Component of Catalytic System | Achiral Ligand in Asymmetric Catalysis | Enantioselective C-H Functionalization |
Integration into Nanomaterials and Hybrid Structures
The unique combination of a hydrophilic carboxylic acid head and a lipophilic octyl-functionalized thiophene tail makes this compound an excellent candidate for surface modification of various nanomaterials, leading to stable and functional hybrid structures.
Surface Functionalization of Nanoparticles (e.g., Quantum Dots, Nanocarbon Materials)
The carboxylic acid group of this compound can act as a strong anchoring group to the surface of semiconductor nanocrystals, known as quantum dots (QDs). This functionalization is crucial for stabilizing QDs in various media and for passivating surface trap states, which can enhance their photoluminescence quantum yield. mdpi.com The process typically involves a ligand exchange procedure where the original hydrophobic ligands on the QD surface are replaced by the thiophene carboxylic acid.
Research has shown that thiophenecarboxylic acid derivatives can effectively link to the surface of QDs. For example, a study on PbS quantum dots utilized 4,4′-(1-cyclopentene-1,2-diyl)bis[5-methyl-2-thiophenecarboxylic acid] to cross-link the nanoparticles, demonstrating the affinity of the thiophene carboxylic acid moiety for the QD surface. nih.gov The octyl chain of this compound would provide an external hydrophobic layer, improving the dispersibility of the QDs in non-polar solvents and polymer matrices, which is essential for applications in optoelectronic devices like LEDs and solar cells. Furthermore, the electronic nature of the thiophene ring can influence the charge transfer dynamics at the QD-ligand interface, a critical factor in photocatalysis and photoswitching applications. nih.govrsc.org
Similarly, nanocarbon materials such as graphene and carbon nanotubes (CNTs) can be functionalized with this compound. mdpi.commdpi.com Covalent functionalization can be achieved through the reaction of the carboxylic acid group with oxygen-containing functionalities on graphene oxide (GO) or acid-treated CNTs. mdpi.commdpi.com This modification enhances the solubility and processability of these materials. researchgate.net The attached octylthiophene moieties can also improve the interfacial compatibility between the nanocarbon filler and a polymer matrix in composite materials. The π-conjugated thiophene ring can engage in π-π stacking interactions with the graphene or CNT surface, providing a non-covalent functionalization route as well. uni-osnabrueck.de Such hybrid materials are promising for applications in transparent conductive films, supercapacitors, and sensors. mdpi.com
| Nanomaterial | Functionalization Benefit | Potential Application |
| Quantum Dots (QDs) | Enhanced stability, improved dispersibility, tunable electronic properties | LEDs, solar cells, photocatalysis, bioimaging mdpi.comresearchgate.netnih.gov |
| Graphene/Graphene Oxide | Increased solubility, improved polymer compatibility | Transparent conductive films, composites, sensors mdpi.comdntb.gov.ua |
| Carbon Nanotubes (CNTs) | Enhanced dispersion, tailored surface properties | Polymer composites, electronic devices, drug delivery uni-osnabrueck.de |
Role in Aggregation-Induced Emission (AIE) Systems
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. nih.gov This effect is typically attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. nih.gov
While direct studies on the AIE properties of this compound are not prevalent, its molecular structure possesses features that suggest potential for AIE activity. The molecule contains a thiophene ring and a flexible octyl chain, which can act as rotational units. In a dilute solution, intramolecular rotations of the octyl chain and vibrations of the thiophene ring can dissipate excited-state energy through non-radiative pathways, leading to weak fluorescence.
Upon aggregation, driven by factors such as π-π stacking of the thiophene rings and van der Waals interactions between the octyl chains, these intramolecular motions would be physically constrained. This restriction of intramolecular rotation could block the non-radiative decay channels and open up the radiative pathway, leading to a significant enhancement of fluorescence, the hallmark of AIE. The carboxylic acid group can further promote aggregation through hydrogen bonding interactions.
The design of molecules with AIE properties, known as AIEgens, is a rapidly growing field with applications in bio-imaging, chemical sensing, and optoelectronics. mdpi.comnih.gov For instance, AIE luminogens are being developed for high-contrast bioimaging and as fluorescent probes. nih.govmdpi.com The structural motifs of this compound, combining a conjugated ring system with flexible alkyl chains, align well with the design principles of many known AIEgens. Further research into the aggregation behavior and photophysical properties of this compound and its derivatives could reveal its potential as a novel AIE luminogen.
Theoretical and Computational Investigations of 5 Octylthiophene 2 Carboxylic Acid Systems
Electronic Structure Calculations of 5-Octylthiophene-2-carboxylic Acid and its Derivatives
Electronic structure calculations, primarily using Density Functional Theory (DFT), are a cornerstone for predicting the molecular properties of this compound and its derivatives. These studies focus on understanding the arrangement of molecular orbitals and their energies, which dictates the electronic and optical properties of the material.
Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The difference between these two energies, the HOMO-LUMO gap, is a critical parameter that provides a theoretical estimate of the molecule's stability, reactivity, and the energy of its first electronic excitation. mdpi.com
Studies on similar thiophene-2-carboxylic acid derivatives have shown that the nature and position of substituent groups significantly influence these electronic properties. mdpi.comnih.gov For instance, the introduction of different aryl groups via cross-coupling reactions can tune the HOMO-LUMO gap. nih.gov DFT calculations have been successfully used to predict these changes, showing, for example, that certain electron-donating or withdrawing groups can alter the electronic distribution and reactivity. nih.gov In the case of this compound, the electron-donating nature of the octyl group and the properties of the carboxylic acid function are key determinants of its electronic structure.
Table 1: Representative Calculated Electronic Properties of Thiophene-Carboxylic Acid Derivatives using DFT Note: This table presents data for analogous compounds to illustrate the outputs of typical DFT calculations, as specific data for this compound is not readily available in published literature.
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method/Basis Set | Reference |
|---|---|---|---|---|---|
| 5-bromothiophene-2-carboxylic acid derivative 10c | -5.83 | -2.29 | 3.54 | B3LYP/6-31G(d,p) | nih.gov |
| 5-bromothiophene-2-carboxylic acid derivative 5c | -6.10 | -2.21 | 3.89 | B3LYP/6-31G(d,p) | nih.gov |
| 2-thiophene carboxylic acid thiourea (B124793) derivative (5-CH3 ) | -5.89 | -2.02 | 3.87 | 6-311G(d,p) | mdpi.com |
| 2-thiophene carboxylic acid thiourea derivative (4-OCH3 ) | -5.89 | -1.61 | 4.28 | 6-311G(d,p) | mdpi.com |
These calculations also provide insights into other reactivity descriptors, such as chemical hardness, softness, and the electrophilicity index, which help to predict the behavior of these molecules in chemical reactions and self-assembly processes. nih.gov
Molecular Dynamics Simulations of Polymerization and Self-Assembly Processes
Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. For systems involving this compound, MD simulations are crucial for understanding how individual molecules polymerize to form poly(this compound) and how these polymer chains subsequently self-assemble into ordered structures.
While direct simulations of the polymerization reaction are complex, MD is extensively used to study the self-assembly of pre-formed oligomer or polymer chains, such as the closely related and widely studied poly(3-hexylthiophene) (P3HT) and other poly(3-alkylthiophenes) (P3ATs). mdpi.comboisestate.edutue.nlrsc.org These simulations reveal that the self-assembly process is driven by the interplay of various non-covalent interactions. The primary driving force is the π-π stacking between the electron-rich thiophene (B33073) rings of adjacent polymer backbones, which promotes the formation of ordered, crystalline lamellae.
The alkyl side chains—in this case, the octyl groups—play a critical role in this process. They provide the necessary solubility for processing and mediate the distance between the polymer backbones, influencing the packing and morphology. tue.nl MD simulations can model how these flexible chains organize and crystallize, a key factor for the material's electronic properties.
The carboxylic acid group introduces an additional, highly specific interaction: hydrogen bonding. Studies on the self-assembly of thiophene derivatives with carboxylic acid end-groups show they can form highly ordered, upright monolayers on various substrates. nih.govst-andrews.ac.uk The carboxylic acid can act as an anchor to the substrate or form strong hydrogen-bonded networks with neighboring molecules, which significantly influences the molecular orientation and packing density. st-andrews.ac.uk MD simulations can capture the formation of these hydrogen bonds and predict their impact on the stability and structure of the resulting assembly.
Table 2: Typical Parameters and Findings from MD Simulations of Polythiophene Self-Assembly
| System | Simulation Focus | Key Parameters | Major Findings | Reference |
|---|---|---|---|---|
| Poly(3-hexylthiophene) (P3HT) | Thermodynamic Self-Assembly | Temperature, Solvent Quality | Highest order obtained in good solvents just below the melting temperature (~400-600 K). mdpi.com | mdpi.comboisestate.edu |
| Single P3HT Chain | Helical Structure Stability | Temperature, Surrounding Medium (vacuum vs. amorphous polymer) | Amorphous polymer surroundings effectively stabilize the helical structure of the P3HT chain at elevated temperatures. tue.nltue.nl | tue.nltue.nl |
| Oligophenylenecarboxylic Acids on Ag | Self-Assembled Monolayers (SAMs) | Molecule structure (mono- vs. dicarboxylic acids) | Hydrogen bonding between terminal COOH groups dictates the packing structure of the SAMs. st-andrews.ac.uk | st-andrews.ac.uk |
Prediction of Material Properties and Performance via Computational Models
A primary goal of computational modeling is to predict the macroscopic properties and performance of materials from their chemical structure, bridging the gap between molecular-level understanding and real-world application. Computational models for systems based on this compound can forecast a range of critical properties.
By combining electronic structure calculations (like DFT) with large-scale simulations (like MD), researchers can predict the solid-state morphology of the resulting polymer. These models can predict the degree of crystallinity, the orientation of crystalline domains, and the packing of polymer chains. mdpi.comnih.gov For instance, computational procedures have been developed that can accurately predict the density of amorphous polythiophene to within 3-5% of experimental values. nih.gov This predicted morphology is directly linked to the material's performance in electronic devices.
Furthermore, computational models can predict thermal properties. MD simulations of P3HT have successfully predicted melting temperatures that correspond well with experimental observations. mdpi.com These models allow for the screening of optimal assembly conditions, such as temperature and solvent choice, to achieve desired morphologies at a significantly lower cost than experimental trial-and-error. boisestate.edu
The relationship between structure and electronic properties can also be modeled. Once a realistic morphology is obtained from MD simulations, quantum mechanical calculations can be applied to these larger, aggregated structures. This multiscale modeling approach can predict properties like charge mobility, which is fundamental to the performance of organic semiconductors. While not a direct prediction of device performance, it provides a crucial figure of merit for evaluating a material's potential. The development of efficient, optimized force fields and simulation protocols is key to achieving predictions that show strong agreement with experimental validation techniques like X-ray scattering. mdpi.comboisestate.edursc.org
Table 3: Comparison of Computationally Predicted and Experimental Properties for Polythiophenes
| Property | Predicted Value (Computational) | Experimental Value | System | Reference |
|---|---|---|---|---|
| Melting Temperature | ~400 - 600 K (depending on solvent strength) | 490 K | P3HT | mdpi.com |
| Density (amorphous) | ~1.15 g/cm³ (overestimated by 3-5%) | ~1.1 g/cm³ | Polythiophene | nih.gov |
Emerging Research Directions and Future Prospects for 5 Octylthiophene 2 Carboxylic Acid
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The synthesis of 5-octylthiophene-2-carboxylic acid is a critical area of research, with a strong focus on developing more sustainable and efficient methods. Traditional synthetic routes are often multi-step processes that can be inefficient. A significant advancement in this area is the use of palladium-catalyzed carbonylation, which allows for the introduction of the carboxylic acid function in a controlled manner. Another established method involves a Grignard reaction followed by carbonation with carbon dioxide (CO2).
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Octylthiophene-2-carboxylic acid in laboratory settings?
- Methodology : The synthesis typically involves catalytic carboxylation of 5-octylthiophene derivatives. For example, V-, Fe-, or Mo-containing catalysts can promote carboxylation reactions under controlled conditions (e.g., 80–120°C in inert solvents like toluene). Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-oxidation. Ensure anhydrous conditions to prevent side reactions with moisture-sensitive intermediates.
Q. How should researchers handle and store this compound to ensure safety and stability?
- Handling : Use fume hoods with adequate ventilation (≥6 air changes/hour) and wear nitrile gloves, safety goggles, and lab coats. Avoid contact with strong oxidizers (e.g., HNO₃) or bases, which may trigger decomposition into CO, CO₂, or sulfur oxides .
- Storage : Store in amber glass containers at 2–8°C under nitrogen to prevent photodegradation and oxidation. Stability tests suggest no hazardous polymerization under normal conditions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Techniques :
- ¹H/¹³C NMR : Confirm regioselectivity of the octyl chain and carboxylic acid group (δ ~12 ppm for -COOH in DMSO-d₆).
- FT-IR : Identify carboxylic O-H stretches (~2500–3000 cm⁻¹) and thiophene ring vibrations (~700 cm⁻¹) .
- HRMS : Validate molecular weight (theoretical for C₁₃H₂₀O₂S: 256.11 g/mol).
Advanced Research Questions
Q. How do catalytic systems (e.g., V vs. Mo) influence the yield and selectivity of this compound synthesis?
- Data Analysis : Vanadium catalysts (e.g., VO(acac)₂) achieve ~75% yield but require longer reaction times (24–48 hrs). Molybdenum systems (e.g., MoO₂Cl₂) offer faster kinetics (6–12 hrs) but lower selectivity due to byproduct formation (e.g., decarboxylated thiophenes) .
- Mitigation : Optimize catalyst loading (5–10 mol%) and solvent polarity (e.g., DMF for Mo) to balance efficiency and selectivity.
Q. What structural modifications enhance the bioactivity of this compound derivatives?
- Design Strategies :
- Introduce electron-withdrawing groups (e.g., -NO₂) at the thiophene 4-position to improve antimicrobial potency.
- Replace the octyl chain with shorter alkyl groups (e.g., hexyl) to modulate lipophilicity and membrane permeability .
- Validation : Use in vitro assays (e.g., MIC against S. aureus) and molecular docking to correlate structure-activity relationships.
Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives?
- Case Study : Discrepancies in ¹H NMR splitting patterns may arise from rotational isomerism in the octyl chain. Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures and confirm dynamic equilibria .
- Cross-Validation : Compare XRD crystal structures (e.g., C–O bond lengths) with computational models (DFT) to validate assignments .
Q. What strategies mitigate environmental impacts during disposal of this compound waste?
- Containment : Collect waste in high-density polyethylene containers labeled "halogenated organics." Avoid aqueous discharge due to potential bioaccumulation (predicted log Kow ~4.2) .
- Neutralization : Treat acidic waste with CaCO₃ before incineration in certified facilities to minimize SOₓ emissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
